molecular formula C16H18N6O2 B5497519 3-[(4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)METHYL]-1,3-BENZOXAZOL-2(3H)-ONE

3-[(4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)METHYL]-1,3-BENZOXAZOL-2(3H)-ONE

Cat. No.: B5497519
M. Wt: 326.35 g/mol
InChI Key: OZJTUYMXBBALBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)METHYL]-1,3-BENZOXAZOL-2(3H)-ONE is a complex organic compound that belongs to the class of triazine derivatives This compound is notable for its unique structure, which combines a triazine ring with a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)METHYL]-1,3-BENZOXAZOL-2(3H)-ONE typically involves multiple steps. One common method starts with the preparation of the triazine core by reacting cyanuric chloride with piperidine under controlled conditions . The resulting intermediate is then further reacted with 4-amino-1,3-benzoxazole in the presence of a suitable base to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-[(4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)METHYL]-1,3-BENZOXAZOL-2(3H)-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the triazine ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)METHYL]-1,3-BENZOXAZOL-2(3H)-ONE involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The triazine ring is known to interact with nucleophilic sites on proteins and DNA, which can disrupt normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-AMINO-6-PIPERIDINO-1,3,5-TRIAZIN-2-YL)METHYL]-1,3-BENZOXAZOL-2(3H)-ONE is unique due to its combined triazine and benzoxazole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-[(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2/c17-14-18-13(19-15(20-14)21-8-4-1-5-9-21)10-22-11-6-2-3-7-12(11)24-16(22)23/h2-3,6-7H,1,4-5,8-10H2,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJTUYMXBBALBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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